molecular formula C18H22N2O3S2 B11338852 N-(2,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-(2,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11338852
M. Wt: 378.5 g/mol
InChI Key: BPIMPUGJAKTKQI-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene-2-sulfonyl group and a 2,4-dimethylphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using suitable reagents.

    Attachment of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 2,4-Dimethylphenyl Group: The final step involves the coupling of the 2,4-dimethylphenyl group to the piperidine ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate
  • N-(2,4-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-13-5-6-16(14(2)12-13)19-18(21)15-7-9-20(10-8-15)25(22,23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,19,21)

InChI Key

BPIMPUGJAKTKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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